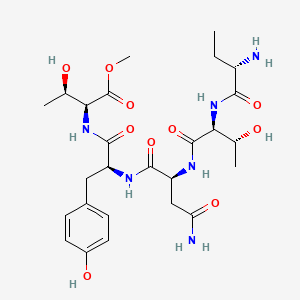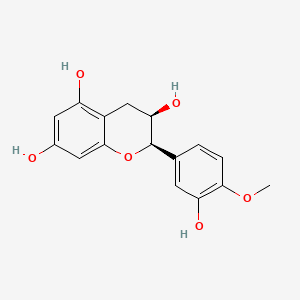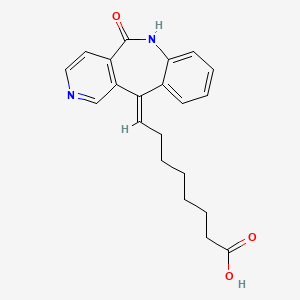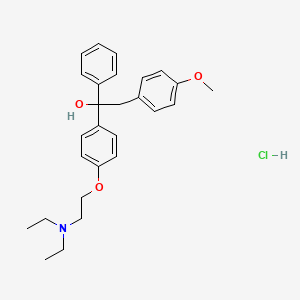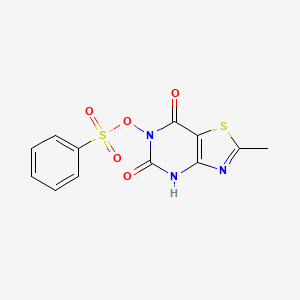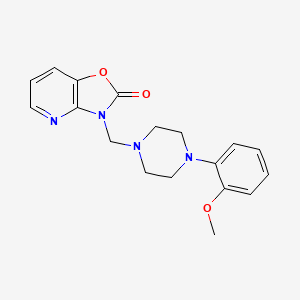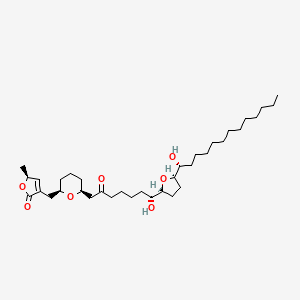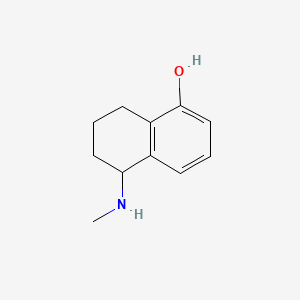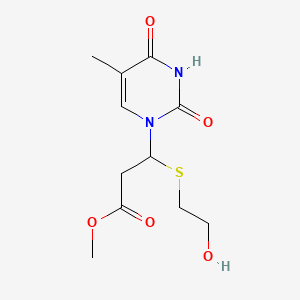
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is a synthetic compound that features a unique combination of functional groups, including a thioether, a hydroxyl group, and a thymine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Thioether Formation: The reaction between a suitable alkyl halide and a thiol in the presence of a base to form the thioether linkage.
Hydroxyl Group Introduction:
Thymine Attachment: The thymine moiety is introduced via a coupling reaction, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Esters, ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thymine-containing molecules with DNA and RNA. It may also serve as a probe to investigate the role of thioethers in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural similarity to nucleosides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mécanisme D'action
The mechanism of action of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate involves its interaction with specific molecular targets. The thymine moiety allows it to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-((2-hydroxyethyl)thio)-3-uracil-1-yl-propanoate: Similar structure but with uracil instead of thymine.
Ethyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
117068-49-2 |
|---|---|
Formule moléculaire |
C11H16N2O5S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
methyl 3-(2-hydroxyethylsulfanyl)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C11H16N2O5S/c1-7-6-13(11(17)12-10(7)16)8(19-4-3-14)5-9(15)18-2/h6,8,14H,3-5H2,1-2H3,(H,12,16,17) |
Clé InChI |
JRXZTKOCDRURKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C(CC(=O)OC)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




